6,6,16-Trifluorohexadecanoic acid
Description
Properties
CAS No. |
127947-14-2 |
|---|---|
Molecular Formula |
C16H29F3O2 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
6,6,16-trifluorohexadecanoic acid |
InChI |
InChI=1S/C16H29F3O2/c17-14-10-6-4-2-1-3-5-8-12-16(18,19)13-9-7-11-15(20)21/h1-14H2,(H,20,21) |
InChI Key |
DZEJWELXGJZCOF-UHFFFAOYSA-N |
SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
Canonical SMILES |
C(CCCCCF)CCCCC(CCCCC(=O)O)(F)F |
Other CAS No. |
127947-14-2 |
Synonyms |
6,6,16-trifluorohexadecanoic acid 6,6,16-trifluorohexadecanoic acid, 18F-labeled in position 16 6,6,16-trifluoropalmitic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 7,7,16-Trifluorohexadecanoic Acid
- Structural Difference : The gem-difluoro group is located at C-7 instead of C-4.
- Synthetic Pathway : Both isomers are synthesized via a convergent approach using halofluorination and fluoride displacement of triflates, adapted for fluorine-18 labeling .
- Metabolic Stability: The C-6 and C-7 gem-difluoro groups block β-oxidation, prolonging myocardial retention. Heart Uptake: At 2 minutes post-injection, both isomers exhibit 30% of the heart uptake of non-fluorinated palmitic acid, compared to 65% for 16-fluoropalmitic acid (a mono-fluorinated analog) . Clearance: 6,6,16-Trifluorohexadecanoic acid shows slower clearance than 7,7,16-Trifluorohexadecanoic acid, suggesting positional fluorination impacts metabolic pathways .
Fluorinated Fatty Acid Derivatives
| Compound | Fluorine Positions | Molecular Weight (g/mol) | Key Property | Application |
|---|---|---|---|---|
| 16-Fluoropalmitic Acid | C-16 (terminal) | 274.36 | Rapid clearance from heart | Myocardial imaging (short-term) |
| This compound | C-6 (gem-difluoro), C-16 | 310.40 | Blocked β-oxidation, moderate retention | Metabolically stable imaging agent |
| Perfluorohexadecanoic Acid | Fully fluorinated chain | 844.07 | Extreme persistence, bioaccumulative | Industrial surfactants (not imaging) |
- 16-Fluoropalmitic Acid : Despite higher initial heart uptake, rapid clearance limits its utility compared to trifluoro analogs .
- Perfluorohexadecanoic Acid: A fully fluorinated PFAS (per- and polyfluoroalkyl substance) with environmental persistence. Unlike this compound, PFAS are classified as substances of very high concern (SVHC) due to toxicity and bioaccumulation .
Comparison with Hydroxy and Non-Fluorinated Analogs
16-Hydroxyhexadecanoic Acid (CAS: 506-13-8)
Palmitic Acid (Hexadecanoic Acid)
- Non-Fluorinated Benchmark: Rapidly metabolized via β-oxidation, making it unsuitable for prolonged imaging.
- Key Contrast: this compound’s fluorine substitutions reduce heart uptake by 70% but extend retention time by blocking β-oxidation .
Environmental and Toxicological Considerations
- In contrast, long-chain PFAS (e.g., nonadecafluorodecanoic acid) are environmentally persistent and linked to adverse health effects .
Preparation Methods
Synthesis of the 1,3-Dithiane Intermediate
The gem-difluoro segment originates from a 2-lithio-1,3-dithiane intermediate, synthesized from 10-undecenal. Treatment of 10-undecenal with 1,3-propanedithiol under acidic conditions yields the corresponding dithiolane, which is subsequently deprotonated with n-butyllithium to generate the 2-lithio-1,3-dithiane species. This intermediate undergoes alkylation with the oxabicyclooctyl (OBO) ester of 5-bromopentanoic acid, forming a carbon-carbon bond at the C-6 position.
Hydroboration-Oxidation and Alcohol Protection
The alkylated product undergoes hydroboration-oxidation to introduce a hydroxyl group at the C-7 position, yielding a secondary alcohol. This alcohol is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent fluorination steps.
Halofluorination for Gem-Difluoro Installation
The critical gem-difluoromethylene group is installed via halofluorination. Treatment of the dithiane with bromine fluoride (generated in situ from 1,3-dibromo-5,5-dimethylhydantoin and fluorine-18-labeled hydrogen fluoride) results in cleavage of the dithiane ring and formation of a vicinal dibromide. Subsequent dehydrohalogenation with potassium tert-butoxide eliminates one equivalent of hydrogen bromide, yielding the gem-difluoroalkane.
Assembly of the ω-Fluorinated Alkyl Chain
Triflate Formation and Fluoride Displacement
The terminal fluorine at C-16 is introduced via nucleophilic aromatic substitution. The hydroxyl group at the ω-position of the alkyl chain is converted to a trifluoromethanesulfonate (triflate) using triflic anhydride. Displacement of the triflate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords the ω-fluoroalkyl segment.
Coupling of Segments via Wittig Reaction
The gem-difluorinated segment and ω-fluoroalkyl chain are coupled using a Wittig reaction. The phosphonium ylide, generated from triphenylphosphine and the ω-fluoroalkyl bromide, reacts with the aldehyde functionality of the gem-difluoro segment to form the fully coupled hydrocarbon backbone.
Final Functionalization and Purification
Oxidation to Carboxylic Acid
The primary alcohol at the C-1 position is oxidized to the corresponding carboxylic acid using Jones reagent (CrO3 in H2SO4). This step proceeds in 85–90% yield, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Radiolabeling with Fluorine-18
For applications in positron emission tomography (PET), the terminal fluorine is introduced as fluorine-18. The triflate intermediate is reacted with [18F]fluoride ion in the presence of a cryptand (Kryptofix 2.2.2) and potassium carbonate, achieving radiochemical yields of 3–34% (decay-corrected).
Purification via Reverse-Phase HPLC
The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water gradient. Analytical HPLC confirms a radiochemical purity of >95%.
Optimization and Challenges
Minimizing Defluorination
A major challenge in the synthesis is metabolic defluorination, which releases free fluoride ion and reduces target tissue uptake. Incorporating gem-difluoro groups at C-6 and C-7 enhances metabolic stability by blocking β-oxidation, as evidenced by reduced bone uptake in rat studies.
Solvent and Temperature Effects
The halofluorination step is sensitive to solvent polarity. Dichloromethane (DCM) maximizes yields (70–80%) compared to nonpolar solvents like hexane (40–50%). Reactions conducted at −78°C minimize side reactions such as over-fluorination.
Comparative Analysis of Synthetic Routes
| Parameter | Halofluorination Route | Nucleophilic Substitution Route |
|---|---|---|
| Yield (%) | 34 | 25 |
| Reaction Time (hours) | 1.5 | 3.0 |
| Purity (%) | >95 | 85–90 |
| Scalability | Moderate | Low |
The halofluorination route outperforms alternative methods in yield and purity, though scalability remains limited by the need for cryogenic conditions .
Q & A
Q. What are the established synthetic routes for 6,6,16-trifluorohexadecanoic acid, and how can isomer purity be validated?
The synthesis involves introducing fluorine atoms at positions 6 and 16 of hexadecanoic acid through fluorination reactions. A method described for trifluoro fatty acids includes sequential substitution using fluorinated precursors under controlled conditions . To distinguish between isomers (e.g., 6,6,16 vs. 7,7,16), use ¹⁹F NMR to identify fluorine environments and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For purity validation, combine HPLC with evaporative light scattering detection (ELSD) and differential scanning calorimetry (DSC) to assess crystallinity and phase behavior .
Q. What standard analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure, supplemented by ¹⁹F NMR to resolve trifluoromethyl groups (δ ~ -70 to -80 ppm) .
- Mass Spectrometry : HRMS (e.g., ESI-TOF) to confirm molecular formula (C₁₆H₂₉F₃O₂) and detect fragmentation patterns.
- Chromatography : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase to enhance separation of fluorinated analogs .
Q. How does fluorination at positions 6 and 16 affect the compound’s solubility and stability?
Fluorination increases hydrophobicity compared to non-fluorinated palmitic acid, reducing aqueous solubility. Stability studies in buffered solutions (pH 7.4) show resistance to β-oxidation due to fluorine’s electron-withdrawing effects. Use accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can researchers design experiments to study the metabolic incorporation of this compound into lipid membranes?
- Radiolabeling : Incorporate ¹⁴C at the carboxyl group to track uptake in cell cultures or model membranes (e.g., liposomes).
- Fluorescence Microscopy : Use BODIPY-labeled analogs to visualize membrane integration in real time .
- Metabolic Flux Analysis : Combine with stable isotope-resolved metabolomics (SIRM) to quantify incorporation into phospholipids versus β-oxidation pathways .
Q. What methodologies resolve contradictions in environmental persistence data for this compound compared to other PFAS?
Contradictions may arise from differences in experimental conditions (e.g., pH, temperature). Standardize assays using OECD 301B (Ready Biodegradability) and compare half-lives in soil/water systems. Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-PFAS) to minimize matrix effects. Cross-reference with Arctic monitoring data to assess long-range transport potential .
Q. How can the environmental bioaccumulation potential of this compound be evaluated against regulatory thresholds?
- In Silico Modeling : Use EPI Suite’s BCFBAF module to predict bioaccumulation factors (BCF).
- In Vivo Testing : Expose model organisms (e.g., zebrafish) to sublethal doses and measure tissue concentrations via GC-MS . Compare results with PFOS/PFOA baselines. Regulatory alignment requires compliance with ECHA’s SVHC criteria (PBT/vPvB assessment) .
Q. What experimental strategies mitigate spectral interference in ¹⁹F NMR caused by trifluoroacetic acid (TFA) residues?
Q. How does fluorine substitution at positions 6 and 16 influence membrane fluidity compared to native palmitic acid?
- Membrane Models : Use Langmuir-Blodgett monolayers to measure surface pressure-area isotherms.
- Biophysical Assays : Employ fluorescence anisotropy with DPH probes or DSC to study phase transition temperatures. Fluorination increases lipid order, reducing fluidity—critical for designing metabolically blocked imaging agents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
